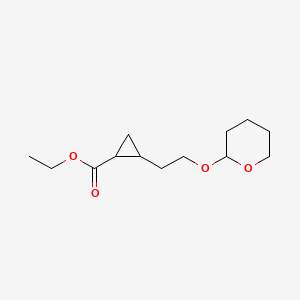
Ethyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)cyclopropanecarboxylate is an organic compound with a complex structure that includes a cyclopropane ring, an ethyl ester group, and a tetrahydro-2H-pyran-2-yloxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)cyclopropanecarboxylate typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran-2-yloxy Moiety: This step involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tetrahydro-2H-pyran-2-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The tetrahydro-2H-pyran-2-yloxy group can act as a protecting group, while the cyclopropane ring can participate in ring-opening reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (tetrahydro-2H-pyran-2-yloxy)acetate: Similar in structure but lacks the cyclopropane ring.
Ethyl tetrahydropyran-4-ylacetate: Contains a tetrahydropyran ring but differs in the position of the ester group.
2-Tetrahydropyranyl acrylate: Contains a tetrahydropyran ring but has an acrylate group instead of an ester.
Uniqueness
Ethyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)cyclopropanecarboxylate is unique due to the presence of both a cyclopropane ring and a tetrahydro-2H-pyran-2-yloxy group
Eigenschaften
Molekularformel |
C13H22O4 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
ethyl 2-[2-(oxan-2-yloxy)ethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H22O4/c1-2-15-13(14)11-9-10(11)6-8-17-12-5-3-4-7-16-12/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
LEKXNVLWEZGNAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC1CCOC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















